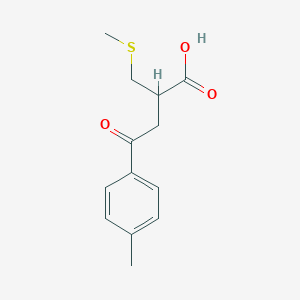

S-methyl-KE-298

Vue d'ensemble

Description

Le composé “M-2” est un complexe organométallique qui joue un rôle important dans divers processus chimiques. Les composés organométalliques sont caractérisés par la présence d’une liaison entre un métal et un atome de carbone. Ces composés sont essentiels en chimie organique et inorganique en raison de leurs propriétés et applications uniques .

Mécanisme D'action

Le mécanisme d’action des composés organométalliques implique leur interaction avec des cibles moléculaires telles que les enzymes, l’ADN ou les récepteurs cellulaires. Ces interactions peuvent conduire à la modulation de voies biologiques, entraînant des effets thérapeutiques. Par exemple, certains composés organométalliques peuvent se lier à l’ADN et inhiber sa réplication, ce qui en fait des agents anticancéreux potentiels .

Composés similaires :

Ferrocène : Un composé organométallique ayant une structure en sandwich, utilisé dans diverses applications chimiques.

Bromure de méthylmagnésium : Un réactif de Grignard utilisé en synthèse organique.

Tétraméthylsilane : Utilisé comme standard en spectroscopie de résonance magnétique nucléaire.

Unicité de “M-2” : “M-2” se distingue par sa liaison métal-carbone spécifique et son profil de réactivité unique. Contrairement aux autres composés organométalliques, “M-2” peut présenter des propriétés catalytiques ou des activités biologiques distinctes, ce qui le rend précieux dans la recherche et les applications industrielles .

Analyse Biochimique

Biochemical Properties

S-methyl-KE-298 plays a significant role in biochemical reactions by inhibiting the production of matrix metalloproteinase (MMP-1) from rheumatoid arthritis synovial cells . It interacts with various enzymes and proteins, including MMP-1, MMP-2, and tissue inhibitors of metalloproteinases (TIMP-2) . The interaction with MMP-1 is particularly crucial as it helps in reducing the degradation of extracellular matrix components, thereby alleviating the symptoms of rheumatoid arthritis.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to inhibit the production of MMP-1 in rheumatoid arthritis synovial cells . This inhibition leads to a decrease in the degradation of extracellular matrix components, which is beneficial in managing rheumatoid arthritis. Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of transcription factors such as AP-1 .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with matrix metalloproteinases and tissue inhibitors of metalloproteinases . This compound inhibits the production of MMP-1 by affecting the transcription factor AP-1, which plays a crucial role in the expression of MMP-1 . This inhibition leads to a reduction in the degradation of extracellular matrix components, thereby providing therapeutic benefits in rheumatoid arthritis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under various conditions, and its degradation products have been studied extensively . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that this compound maintains its inhibitory effects on MMP-1 production over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that higher doses of this compound result in more significant inhibition of MMP-1 production . At very high doses, toxic or adverse effects may be observed, indicating the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to the metabolism of KE-298 . It interacts with enzymes such as deacetyl-KE-298 and other plasma metabolites . These interactions affect the metabolic flux and levels of various metabolites, contributing to the overall pharmacokinetic profile of this compound .

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with various transporters and binding proteins . It has been shown to bind to plasma proteins such as human serum albumin, which plays a crucial role in its distribution and localization within the body . This binding affects the compound’s accumulation and localization in specific tissues, influencing its therapeutic efficacy .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it exerts its inhibitory effects on MMP-1 production . The compound may also interact with specific targeting signals or undergo post-translational modifications that direct it to particular compartments or organelles within the cell . These interactions are essential for its activity and function in modulating cellular processes.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de composés organométalliques comme “M-2” implique généralement plusieurs méthodes :

Réaction avec un métal et transmétallation : Cette méthode implique la réaction d’un métal électropositif avec un hydrocarbure substitué par un halogène.

Métathèse : Cela implique l’échange de ligands entre deux espèces chimiques réagissantes.

Hydrométallation : Cela implique l’addition d’un hydrure métallique à un composé organique insaturé.

Méthodes de production industrielle : La production industrielle de composés organométalliques implique souvent des réactions à grande échelle dans des conditions contrôlées pour garantir un rendement et une pureté élevés. Des techniques telles que la déposition chimique en phase vapeur et la déposition électrolytique sont couramment utilisées .

Types de réactions :

Oxydation : Les composés organométalliques peuvent subir des réactions d’oxydation où le centre métallique est oxydé, conduisant souvent à la formation d’oxydes métalliques.

Réduction : Ces composés peuvent également être réduits, impliquant généralement l’ajout d’hydrogène ou l’élimination de l’oxygène.

Substitution : Dans les réactions de substitution, un ligand du complexe organométallique est remplacé par un autre ligand.

Réactifs et conditions courants :

Agents oxydants : Oxygène, peroxyde d’hydrogène et autres peroxydes.

Agents réducteurs : Gaz hydrogène, hydrure de lithium aluminium.

Réactifs de substitution : Halogénures, phosphines et autres ligands.

Produits principaux : Les produits de ces réactions varient en fonction des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation d’un composé organométallique peut produire un oxyde métallique, tandis que les réactions de substitution peuvent produire une variété de dérivés organométalliques .

4. Applications de la recherche scientifique

Les composés organométalliques comme “M-2” ont une large gamme d’applications dans la recherche scientifique :

Chimie : Utilisé comme catalyseurs dans diverses réactions chimiques, y compris la polymérisation et l’hydrogénation.

Biologie : Étudié pour son potentiel dans l’administration de médicaments et comme agents thérapeutiques.

Médecine : Enquête sur ses propriétés anticancéreuses et comme agents d’imagerie.

Industrie : Utilisé dans la production de produits chimiques fins, de produits pharmaceutiques et de science des matériaux

Applications De Recherche Scientifique

Organometallic compounds like “M-2” have a wide range of applications in scientific research:

Chemistry: Used as catalysts in various chemical reactions, including polymerization and hydrogenation.

Biology: Studied for their potential in drug delivery and as therapeutic agents.

Medicine: Investigated for their anticancer properties and as imaging agents.

Industry: Utilized in the production of fine chemicals, pharmaceuticals, and materials science

Comparaison Avec Des Composés Similaires

Ferrocene: An organometallic compound with a sandwich structure, used in various chemical applications.

Methylmagnesium Bromide: A Grignard reagent used in organic synthesis.

Tetramethylsilane: Used as a standard in nuclear magnetic resonance spectroscopy.

Uniqueness of “M-2”: “M-2” stands out due to its specific metal-carbon bond and its unique reactivity profile. Unlike other organometallic compounds, “M-2” may exhibit distinct catalytic properties or biological activities, making it valuable in both research and industrial applications .

Activité Biologique

S-methyl-KE-298 is a compound that has garnered attention in the field of medicinal chemistry due to its promising biological activities. This article delves into the various aspects of its biological activity, supported by data tables and relevant case studies.

Overview of this compound

This compound is a synthetic derivative related to known bioactive compounds. Its structure allows it to interact with various biological targets, leading to diverse pharmacological effects. Understanding its biological activity can provide insights into potential therapeutic applications.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : this compound has been shown to inhibit key enzymes involved in metabolic pathways.

- Receptor Modulation : The compound interacts with specific receptors, influencing cellular signaling pathways.

- Antioxidant Properties : It exhibits significant antioxidant activity, which can protect cells from oxidative stress.

Antimicrobial Activity

This compound demonstrates notable antimicrobial properties against various pathogens. The following table summarizes its effectiveness against selected microorganisms:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Candida albicans | 64 µg/mL |

Cytotoxic Activity

Research indicates that this compound exhibits cytotoxic effects on cancer cell lines. The table below presents IC50 values for various cancer types:

Case Studies

Several studies have been conducted to evaluate the biological effects of this compound:

-

Study on Antimicrobial Effects :

- A study evaluated the antimicrobial efficacy of this compound against multidrug-resistant strains of bacteria. Results indicated a significant reduction in bacterial growth, suggesting its potential as an antimicrobial agent.

-

Cytotoxicity in Cancer Research :

- In vitro studies demonstrated that this compound induced apoptosis in cancer cell lines through the activation of caspase pathways. This finding highlights its potential role in cancer therapy.

-

In Vivo Toxicity Assessment :

- Animal studies were performed to assess the safety profile of this compound. The compound showed a favorable toxicity profile with no significant adverse effects at therapeutic doses.

Propriétés

IUPAC Name |

4-(4-methylphenyl)-2-(methylsulfanylmethyl)-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3S/c1-9-3-5-10(6-4-9)12(14)7-11(8-17-2)13(15)16/h3-6,11H,7-8H2,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRIZBWMOURRWRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)CC(CSC)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.